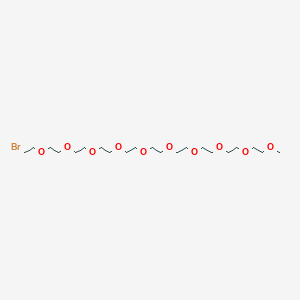

m-PEG10-Br

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methoxy polyethylene glycol 10-bromide is a linear monofunctional polyethylene glycol derivative with a methoxy group and a bromide functional group. This compound is commonly used in various fields due to its unique properties, such as its ability to undergo substitution reactions and its role in PEGylation processes .

Métodos De Preparación

Methoxy polyethylene glycol 10-bromide is typically synthesized through nucleophilic substitution reactions. The bromide group is a good leaving group, making it suitable for these reactions. The synthesis involves reacting methoxy polyethylene glycol with a brominating agent under controlled conditions. Industrial production methods often involve large-scale reactions with stringent quality control to ensure high purity and consistency .

Análisis De Reacciones Químicas

Methoxy polyethylene glycol 10-bromide primarily undergoes substitution reactions due to the presence of the bromide group. Common reagents used in these reactions include amines and thiols, which replace the bromide group with various functional groups. The major products formed from these reactions are derivatives of polyethylene glycol with different functional groups attached .

Aplicaciones Científicas De Investigación

Applications in Cancer Research

m-PEG10-Br has been utilized in various studies focusing on cancer treatment, particularly in overcoming drug resistance and enhancing therapeutic efficacy.

Overcoming Drug Resistance

Recent research has identified this compound as a key component in developing PROTACs that target proteins associated with resistance to CDK4/6 inhibitors in breast cancer. A study demonstrated that high levels of PEG10 expression were linked to resistance against palbociclib, a CDK4/6 inhibitor. By using this compound in combination with palbociclib, researchers were able to synergistically inhibit cell proliferation and reduce epithelial-mesenchymal transition (EMT) in resistant cancer cells .

Targeting Specific Cancer Types

This compound has shown promise in targeting various cancers:

- Bladder Cancer: Elevated PEG10 expression correlates with poor prognosis and increased tumor aggressiveness in muscle-invasive bladder cancer (MIBC). Targeting PEG10 could provide a novel therapeutic approach for this subtype .

- Breast Cancer: Studies indicate that PEG10 promotes proliferation and invasion in breast cancer cells, suggesting that targeting this pathway could enhance treatment outcomes .

Table 1: Summary of Case Studies Involving this compound

Mecanismo De Acción

The mechanism of action of methoxy polyethylene glycol 10-bromide involves the replacement of the bromide group by nucleophilic reagentsThe molecular targets and pathways involved depend on the specific application and the functional groups introduced during the substitution reactions.

Comparación Con Compuestos Similares

Methoxy polyethylene glycol 10-bromide is unique due to its specific molecular structure and the presence of the bromide group. Similar compounds include other methoxy polyethylene glycol derivatives with different functional groups, such as methoxy polyethylene glycol chloride and methoxy polyethylene glycol amine. These compounds share similar properties but differ in their reactivity and the types of reactions they undergo .

Actividad Biológica

m-PEG10-Br, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, has garnered attention in the field of targeted protein degradation. This compound is instrumental in synthesizing PROTACs, which employ the ubiquitin-proteasome system to degrade specific target proteins selectively. The biological activity of this compound is primarily characterized by its ability to facilitate the development of effective therapeutic agents aimed at various diseases, including cancer.

- Molecular Formula : C21H43BrO10

- Molecular Weight : 535.46 g/mol

- Structure : this compound consists of a PEG linker with a bromine atom, enhancing its solubility and biocompatibility.

This compound operates by connecting two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein intended for degradation. This dual-ligand mechanism allows for the selective targeting and subsequent degradation of proteins involved in disease processes, particularly in cancer.

1. Cancer Therapy

Research indicates that this compound can be utilized to develop PROTACs targeting oncogenic proteins, thereby promoting apoptosis in cancer cells. For instance, studies have demonstrated that PEG10 plays a significant role in various cancers by modulating cell proliferation and survival pathways:

2. Mechanistic Insights

In DLBCL, PEG10 has been shown to upregulate KIF2A levels while downregulating miR-101-3p, contributing to enhanced cell survival and resistance to apoptosis. The inhibition of PEG10 resulted in decreased proliferation and increased apoptotic rates in cancer cell lines, highlighting its oncogenic potential .

Case Study 1: Bladder Cancer

In a study involving muscle-invasive bladder cancer (MIBC), elevated levels of PEG10 were linked with poor patient outcomes. The silencing of PEG10 led to increased expression of cell-cycle regulators like p21 and p27, suggesting its role in promoting G1-S phase transition .

Case Study 2: DLBCL

In DLBCL models, knockdown of PEG10 significantly inhibited cell proliferation and increased apoptosis rates. This was evidenced by flow cytometry analysis showing increased levels of pro-apoptotic markers following PEG10 suppression .

Propiedades

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43BrO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTTYVQVRLJZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43BrO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.